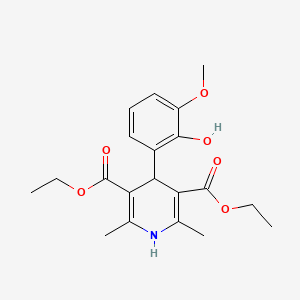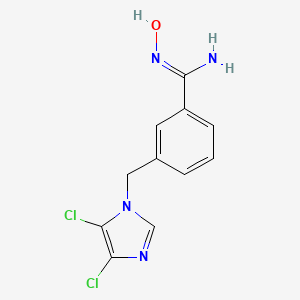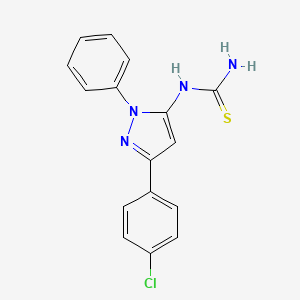
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C15H18N2O5. It is part of a class of compounds known as dihydropyridines, which are commonly used in various chemical and pharmaceutical applications. This compound is notable for its unique structure, which includes a pyridine ring substituted with methoxy and hydroxyl groups, as well as ester functionalities.
Vorbereitungsmethoden
The synthesis of Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods can improve the efficiency and consistency of the production, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Diethyl-4-(2-Hydroxy-3-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Pyridinderivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsreaktionen können den Dihydropyridinring in einen vollständig gesättigten Piperidinring umwandeln. Natriumborhydrid (NaBH4) ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.
Substitution: Die Methoxy- und Hydroxylgruppen am aromatischen Ring können nukleophile Substitutionsreaktionen eingehen. Reagenzien wie Natriummethoxid (NaOCH3) oder Natriumhydroxid (NaOH) werden häufig verwendet.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation typischerweise zu Pyridinderivaten, während die Reduktion zu Piperidinderivaten führt.
Wissenschaftliche Forschungsanwendungen
Diethyl-4-(2-Hydroxy-3-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was es in der organischen Synthese wertvoll macht.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf Zellprozesse und Enzyminteraktionen.
Medizin: Dihydropyridinderivate sind für ihre Verwendung in Pharmazeutika bekannt, insbesondere als Kalziumkanalblocker. Diese Verbindung kann ähnliche Anwendungen bei der Entwicklung neuer Medikamente haben.
Industrie: Es kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden, einschließlich Polymeren und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von Diethyl-4-(2-Hydroxy-3-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Im Zusammenhang mit seinen möglichen pharmazeutischen Anwendungen kann es als Kalziumkanalblocker wirken und den Einstrom von Kalziumionen in Zellen hemmen. Dies kann zu verschiedenen physiologischen Wirkungen führen, darunter Vasodilatation und niedrigerer Blutdruck.
Wirkmechanismus
The mechanism of action of Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of its potential pharmaceutical applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to various physiological effects, including vasodilation and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
Diethyl-4-(2-Hydroxy-3-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat kann mit anderen Dihydropyridinderivaten wie Nifedipin und Amlodipin verglichen werden. Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren Substituenten, was sich auf ihre chemischen Eigenschaften und biologischen Aktivitäten auswirken kann.
Nifedipin: Ein bekannter Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird. Es hat eine Nitrogruppe anstelle der Methoxy- und Hydroxylgruppen.
Amlodipin: Ein weiterer Kalziumkanalblocker mit längerer Wirkdauer. Es hat eine andere Gruppe von Substituenten am aromatischen Ring, die seine pharmakokinetischen Eigenschaften verbessert.
Die Einzigartigkeit von Diethyl-4-(2-Hydroxy-3-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat liegt in seinen spezifischen Substituenten, die im Vergleich zu anderen Dihydropyridinderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können.
Eigenschaften
Molekularformel |
C20H25NO6 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
diethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-26-19(23)15-11(3)21-12(4)16(20(24)27-7-2)17(15)13-9-8-10-14(25-5)18(13)22/h8-10,17,21-22H,6-7H2,1-5H3 |
InChI-Schlüssel |
VUWKVKXVCUAYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)O)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)


![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)






![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
